molecular formula C11H14BrClN2O B1416723 N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride CAS No. 1078162-91-0

N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No. B1416723
M. Wt: 305.6 g/mol
InChI Key: JNSCLWAXDFZPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride, also known as Br-APB, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).

Scientific Research Applications

Crystal and Molecular Structure Studies

N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride and its derivatives have been extensively studied for their crystal and molecular structures. For instance, the crystal structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, a related compound, was analyzed using single-crystal X-ray diffraction data. This study revealed significant insights into the monoclinic space group and the formation of a 1-dimensional network facilitated by intermolecular and intramolecular hydrogen bonds (Chen et al., 2011). Similarly, the crystal structure of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Palladium, a compound containing the N-(4-bromophenyl)pyrrolidine-2-carboxamide moiety, was characterized through various spectroscopic methods, including 1H NMR, FT-IR, and X-ray diffraction (Mjwara et al., 2022).

Synthesis and Modification

The synthesis and modification of N-(4-bromophenyl)pyrrolidine-2-carboxamide derivatives have been a focus of research. For example, a study on the synthesis of perloline involved an intramolecular cyclization process that included 4-(2-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Prager & Were, 1983). Additionally, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrated a multi-step nucleophilic substitution reaction and ester hydrolysis, showcasing the versatility of pyrrolidine-2-carboxamide derivatives in chemical synthesis (Zhou et al., 2021).

Medicinal Chemistry and Drug Development

Several studies have explored the potential of N-(4-bromophenyl)pyrrolidine-2-carboxamide derivatives in medicinal chemistry and drug development. The synthesis and antimicrobial activity of various carboxamides were investigated, showing significant activity against bacterial or fungal strains (Zhuravel et al., 2005). In another study, the synthesis and pharmacological activity of pyrrolidine-2-carboxamide derivatives were described, with some compounds exhibiting antidepressant and nootropic activities, indicating the potential of these compounds in central nervous system applications (Thomas et al., 2016).

properties

IUPAC Name

N-(4-bromophenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSCLWAXDFZPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride

CAS RN

1078162-91-0
Record name 2-Pyrrolidinecarboxamide, N-(4-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078162-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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